1-(Difluoromethyl)-6-fluoronaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H |
InChI Key |
GAXODNRBUHYEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Difluoromethyl 6 Fluoronaphthalene and Analogous Naphthalene Derivatives
De Novo Synthesis Approaches to the Naphthalene (B1677914) Core with Strategic Fluorination
The de novo synthesis, or the creation of complex molecules from simpler precursors, provides a powerful strategy for constructing specifically substituted naphthalene rings like 1-(difluoromethyl)-6-fluoronaphthalene. wikipedia.org This approach allows for the precise placement of fluorine and difluoromethyl groups by building the naphthalene scaffold around these functionalities, rather than adding them to a pre-formed ring.
Regioselective Introduction of Fluorine onto the Naphthalene Ring
Achieving regioselective fluorination is a critical challenge in synthesizing fluorinated aromatic compounds. Direct fluorination of naphthalene often results in a mixture of products with poor selectivity. researchgate.net A more controlled and widely used method is the Balz-Schiemann reaction. This involves the diazotization of a naphthylamine precursor, such as 1-aminonaphthalene, followed by thermal decomposition of the resulting diazonium fluoroborate salt to introduce a fluorine atom at a specific position. chemicalbook.comgoogle.com For the synthesis of a 6-fluoronaphthalene derivative, one would start with 6-aminonaphthalene.
Another strategy involves leveraging directing groups that guide electrophilic fluorinating reagents (e.g., Selectfluor®) to a specific carbon atom on the naphthalene ring. nih.gov Furthermore, modern synthetic methods are exploring the use of fluorinated building blocks in cyclization reactions to construct the naphthalene core with the fluorine atom already in place. researchgate.net
Methods for Difluoromethyl Group Incorporation
The difluoromethyl (CF2H) group is a key functional group in many pharmaceutical and agrochemical compounds due to its unique electronic properties. acs.org Several advanced methods have been developed to introduce this group onto aromatic systems like naphthalene.
Palladium-catalyzed cross-coupling reactions are a robust tool for forming carbon-carbon bonds and have been adapted for difluoromethylation. These reactions typically couple an aryl halide or triflate (a derivative of a sulfonic acid) with a difluoromethyl source. For instance, a 1-bromo-6-fluoronaphthalene (B8003747) precursor could be reacted with a difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand to yield the target compound. rsc.org The choice of ligand, often a type of phosphine (B1218219), is critical for the reaction's success. acs.org
| Catalyst System | Substrate Type | Difluoromethyl Source | Key Features |
| Pd₂(dba)₃ / Xantphos | Aryl Boronic Acids | ClCF₂H | Utilizes inexpensive chlorodifluoromethane (B1668795); proceeds under relatively mild conditions. acs.org |
| Pd(OAc)₂ / SPhos | Naphthalene Derivatives | Various | Enables dearomatization reactions, forming complex carbazole (B46965) structures. nih.gov |
| Pd(0) / Phosphine Ligand | β-Naphthols | gem-difluorinated cyclopropanes | Provides access to β-naphthalenones with quaternary carbon centers. rsc.org |
Decarboxylative strategies offer an alternative to traditional cross-coupling by using carboxylic acids as the starting material, which are abundant and often readily available. nih.govnih.gov In this method, a naphthalene carboxylic acid is heated, often with a metal catalyst, causing it to lose carbon dioxide (CO₂) and form a reactive intermediate that can be trapped by a difluoromethyl source. libretexts.orgyoutube.com While many protocols focus on trifluoromethylation, the principles can be adapted for difluoromethylation using appropriate reagents. nih.govnih.gov Iron salts under visible light have also been shown to catalyze the decarboxylative halogenation of aliphatic carboxylic acids, a process that could potentially be adapted for difluoromethylation. rsc.org
Chlorodifluoromethane (CHClF₂), also known as Freon 22, is an inexpensive and abundant chemical that can serve as an effective source for the difluoromethyl group. acs.orgnih.gov Recent advancements have shown that transition-metal catalysts, particularly palladium complexes, can facilitate the coupling of CHClF₂ with aryl boronic acids. acs.org This method converts the boronic acid group on a naphthalene ring directly into a difluoromethyl group, offering a high-yielding pathway to the desired products. acs.org
Functionalization of Pre-existing Naphthalene and Indene (B144670) Scaffolds
Instead of building the naphthalene ring from scratch, chemists can modify existing naphthalene or related indene structures. This approach is often more efficient if the starting scaffold is commercially available or easily synthesized. nih.gov
For a pre-existing 6-fluoronaphthalene scaffold, the main task is to introduce the difluoromethyl group at the C1 position. This can be achieved through regioselective C-H functionalization, where a catalyst selectively activates a specific carbon-hydrogen bond. researchgate.net Another route is to first install a different functional group at the C1 position, such as a formyl group (-CHO), which can then be converted to the difluoromethyl group in a subsequent step.
Palladium-catalyzed dearomatization reactions represent a sophisticated strategy where the aromaticity of the naphthalene ring is temporarily broken to allow for the addition of new functional groups. nih.govnih.govmit.edu These reactions can create complex, three-dimensional structures from flat aromatic precursors. nih.govacs.org Indenes, which contain a five-membered ring fused to a benzene (B151609) ring, can also serve as precursors. Through ring-expansion reactions, the five-membered ring can be converted into a six-membered ring, thus forming the naphthalene core with the desired substituents already in place.
| Precursor Scaffold | Reaction Type | Key Reagents/Catalysts | Outcome |
| Naphthalene | Dearomative [2+2] Cycloaddition | Ir photocatalyst / Binaphthyl cocatalyst | Functionalized tricyclic products. acs.org |
| Naphthalene Derivatives | Dearomative 1,4-Difunctionalization | Pd(OAc)₂ / Ag₃PO₄ | Functionalized spirooxindoles. nih.govresearchgate.net |
| β-Naphthols | Allylic Alkylation Dearomatization | Pd(dba)₂ / dppf | β-Naphthalenones with quaternary centers. rsc.org |
| Indoles | Cascade Allylic Alkylation/Dearomatization | Pd(dba)₂ / Et₃B | Furanoindoline and pyrroloindoline scaffolds. rsc.org |
Ring Expansion Methodologies from Indene Precursors to 2-Difluoromethylnaphthalene Derivatives
A novel and powerful strategy for the synthesis of 2-substituted naphthalenes involves the ring expansion of indene precursors through a functionalized carbon-atom insertion. Recent research has demonstrated a photoredox-enabled reaction that utilizes a radical carbyne precursor to insert a carbon atom bearing a specific functional group directly into the indene scaffold. nih.govresearchgate.net
This method overcomes the limitations of classical ring-expansion reactions, which were often restricted to installing simple halogen or ester groups. nih.gov The modern approach employs α-iodonium diazo compounds as masked carbynyl radical species, which, under photocatalysis with catalysts like Ru(dtbbpy)₃(PF₆)₂, can insert a functionalized carbon atom. nih.govresearchgate.net This process facilitates the synthesis of a diverse library of 2-functionalized naphthalenes, including those with ester, sulfone, nitrile, and ketone fragments. researchgate.net Although direct insertion of a difluoromethyl group via this specific method is still under development, the successful insertion of the trifluoromethyl group highlights its potential for accessing related fluorinated motifs. researchgate.net The reaction is notable for its mild conditions, proceeding at room temperature under blue LED irradiation, and its tolerance for a broad range of functional groups. researchgate.net
Table 1: Examples of Functionalized Carbon-Atom Insertion into Indene
| Indene Precursor | Carbon-Atom Source | Catalyst | Resulting 2-Substituted Naphthalene | Yield (%) |
|---|---|---|---|---|
| Indene | α-Iodonium diazo compound (ester) | Ru(dtbbpy)₃(PF₆)₂ | 2-Ester-substituted naphthalene | High |
| Indene | α-Iodonium diazo compound (CF₃) | Ru(dtbbpy)₃(PF₆)₂ | 2-Trifluoromethylnaphthalene | Moderate |
| Biindene | α-Iodonium diazo compound (phosphate) | Ru(dtbbpy)₃(PF₆)₂ | Binaphthalene-3,3′-phosphate | 32% nih.gov |
C-F Bond Activation and Functionalization for Difluoromethylated Naphthalenes
The conversion of a trifluoromethyl (CF₃) group into a difluoromethyl (CF₂H) group via selective C(sp³)–F bond activation represents a highly efficient route for synthesizing difluoromethylated compounds. chemrxiv.org This defluorinative functionalization strategy is particularly attractive as it utilizes readily available trifluoromethylarenes.
Recent advances have employed photochemically mediated methods to achieve this transformation. For instance, a diaryl ketone hydrogen atom transfer (HAT) catalyst under photochemical conditions can enable the defluorinative alkylation of trifluoroacetates, using them as bifunctional gem-difluoromethylene synthons. nih.gov Another powerful technique involves a sequential process combining photoredox catalysis and Lewis acid mediation. bohrium.comnih.gov In this approach, a phenothiazine-based photocatalyst promotes the defluoroaminoxylation of a perfluoroalkylarene, which is then subjected to a Lewis acid (e.g., AlCl₃)-mediated defluorinative transformation with various nucleophiles. bohrium.comnih.gov Frustrated Lewis Pairs (FLPs), such as a combination of a phosphine or pyridine (B92270) base with B(C₆F₅)₃, have also been shown to activate a single C-F bond in a trifluoromethyl group to generate the corresponding difluoromethyl product. researchgate.net
Table 2: Selected Methods for C-F Bond Activation to Form Difluoromethyl Motifs
| Starting Material | Reagent/Catalyst System | Method | Key Feature |
|---|---|---|---|
| Trifluoroacetates | Diaryl ketone HAT catalyst / Photochemical | Defluorinative Alkylation | Uses commodity feedstock as a gem-difluoromethylene synthon. nih.gov |
| Perfluoroalkylarenes | Phenothiazine photocatalyst / TEMPO / AlCl₃ | Sequential Defluoroaminoxylation and Nucleophilic Substitution | Two distinct C-F bonds of a CF₂ unit are sequentially functionalized. bohrium.comnih.gov |
| Trifluoromethylarenes | Potassium naphthalenide (KNp) | Electron-Induced Umpolung | Generates a difluoromethyl anion intermediate for functionalization. chemrxiv.org |
Indium(III)-Catalyzed Cyclization of 1,1-Difluoroallenes for Fluoronaphthalene Synthesis
Indium(III)-catalyzed cyclization of 1,1-difluoroallenes provides a regioselective and efficient pathway to 1-fluoronaphthalenes. oup.comoup.com In this methodology, a Lewis acid, typically Indium(III) bromide (InBr₃), catalyzes a domino Friedel-Crafts-type cyclization/ring expansion sequence. orgsyn.org The reaction proceeds through an in situ-generated allylic CF₂ cation, which is stabilized by the α-cation stabilizing effect of the fluorine atoms and hyperconjugation with the adjacent C-In σ bond. oup.comoup.com
The process involves the initial formation of a six-membered ring, followed by subsequent one-pot dehydrogenation, leading to the formation of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs). orgsyn.org This method is highly effective, often requiring only a catalytic amount of the indium(III) salt and proceeding efficiently in solvents like dichloromethane (B109758) to afford the desired 1-fluoronaphthalene (B124137) products in high yields. oup.com The required 1,1-difluoroallene precursors can be readily prepared from corresponding aldehydes via difluorovinylidenation methods. oup.com
Table 3: Indium(III)-Catalyzed Synthesis of 1-Fluoronaphthalenes
| 1,1-Difluoroallene Substrate | Lewis Acid Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-1,1-difluoro-1,2-butadiene | InBr₃ (catalytic) | Dichloromethane | 1-Fluoro-4-methylnaphthalene | 98% oup.com |
| 4-(p-Tolyl)-1,1-difluoro-1,2-butadiene | InBr₃ (catalytic) | Dichloromethane | 1-Fluoro-4,6-dimethylnaphthalene | 96% |
| 4-(4-Methoxyphenyl)-1,1-difluoro-1,2-butadiene | InBr₃ (catalytic) | Dichloromethane | 1-Fluoro-6-methoxy-4-methylnaphthalene | 95% |
Late-Stage Difluoromethylation of Naphthalene Derivatives
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the introduction of key functional groups into complex molecular scaffolds at a late point in the synthetic sequence. Direct C–H difluoromethylation of naphthalenes and other (hetero)arenes is a highly attractive LSF approach. rsc.org
Several methods have been developed for this purpose. One prominent strategy is Minisci-type radical chemistry, which is particularly effective for the C–H difluoromethylation of heteroaromatics. rsc.org Another powerful approach involves transition metal-catalyzed cross-coupling reactions. For instance, the catalytic decarbonylative difluoromethylation of aroyl chlorides can be achieved using a palladium catalyst in conjunction with a zinc-based difluoromethylating reagent like [(DMPU)₂Zn(CF₂H)₂]. rsc.org This reaction proceeds under ambient conditions and is tolerant of both electron-rich and electron-deficient substrates. rsc.org These direct methods are often preferable to stepwise sequences as they reduce the number of synthetic operations required to access the target difluoromethylated molecules. rsc.orgrsc.org
Table 4: Reagents for Late-Stage Difluoromethylation
| Difluoromethylation Reagent | Method Type | Typical Substrate |
|---|---|---|
| [(DMPU)₂Zn(CF₂H)₂] | Pd-catalyzed Cross-Coupling | Aroyl Chlorides rsc.org |
| HCF₂SO₂Na | Radical (Minisci-type) | (Hetero)arenes |
Stereoselective Synthesis of Chiral Difluoromethylated Naphthalenes
The creation of stereocenters, particularly those containing fluorine, is a significant challenge in synthetic chemistry. The development of methods for the stereoselective synthesis of chiral difluoromethylated naphthalenes is crucial for probing the three-dimensional chemical space in drug design. nih.gov
Enantioselective C-F Bond Substitution in Difluoromethylene Units
The precise, stereoselective functionalization of a single C-F bond within a difluoromethylene (CF₂) unit is an emerging and challenging field. While direct enantioselective substitution on a CF₂ group attached to a naphthalene core is still an area of active research, related strategies provide a conceptual framework. The development of catalytic, enantioselective methods to create tertiary C-F bonds remote from existing functional groups has been demonstrated. nih.gov These reactions often rely on chiral ligands to control the stereochemical outcome.
A promising future direction involves the combination of photoredox catalysis with chiral Lewis acids. bohrium.com A chiral Lewis acid could create an asymmetric environment around the substrate, allowing a photocatalytically generated radical reaction to proceed with high enantioselectivity. This dual activation approach could potentially enable the sequential and stereocontrolled transformation of the two C-F bonds in a CF₂ unit, paving the way for highly complex and functionalized chiral fluoroalkyl compounds. bohrium.comnih.gov
Asymmetric Difluoromethylation Techniques
Asymmetric difluoromethylation involves the direct introduction of a CF₂H group to a prochiral substrate to create a new stereocenter. An effective method for achieving this is through phase-transfer catalysis. rsc.org Research has shown that the enantioselective α-electrophilic difluoromethylation of β-keto esters can be accomplished using cinchona-derived C-2′ aryl-substituted phase-transfer catalysts. rsc.org
This approach provides the target chiral difluoromethylated products in good yields and with high enantioselectivities (up to 83% ee). rsc.org The reaction uses an electrophilic difluoromethylating agent and proceeds with excellent regioselectivity. While this has been demonstrated on β-keto esters, the principle could be extended to naphthalene-based substrates containing a similar β-dicarbonyl motif, offering a direct route to chiral difluoromethylated naphthalenes. rsc.org Furthermore, broader strategies in the catalytic asymmetric dearomatization of naphthalenes, using chiral ligands with transition metals like silver, demonstrate the feasibility of creating complex, enantioenriched polycyclic scaffolds from simple naphthalene precursors, a strategy that could potentially be merged with difluoromethylation techniques. nih.govnih.gov
Table 5: Asymmetric α-Electrophilic Difluoromethylation of β-Keto Esters
| β-Keto Ester Substrate | Phase-Transfer Catalyst | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|
| Ethyl 2-oxo-2-phenylacetate | Cinchona-derived catalyst | up to 83% | up to 92% |
Development of Novel Reagents for Difluoromethylation
The direct incorporation of a difluoromethyl group onto an aromatic ring has historically been a challenging endeavor. However, recent years have witnessed a surge in the development of innovative reagents that can be broadly classified into electrophilic, nucleophilic, and radical difluoromethylating agents. These reagents have expanded the synthetic chemist's toolkit, enabling the formation of C-CF2H bonds with greater efficiency and under milder conditions.
Electrophilic Difluoromethylation Reagents
Electrophilic difluoromethylating agents are designed to deliver a "CF2H+" equivalent to electron-rich aromatic and heteroaromatic substrates. A notable advancement in this area is the development of sulfonium (B1226848) salts. For instance, an S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt has been synthesized and proven effective for the C-H functionalization of various arenes. nih.gov This bench-stable reagent operates under mild, transition-metal-free conditions. nih.gov
Research has demonstrated the successful (phenylsulfonyl)difluoromethylation of electron-rich naphthalene derivatives using this electrophilic reagent. The reaction proceeds with good yields, showcasing its utility in modifying the naphthalene scaffold. For example, 2-methoxynaphthalene (B124790) and naphthalene-2-carbonitrile have been successfully functionalized. nih.gov
| Naphthalene Derivative | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 2-Methoxynaphthalene | S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt | 70 | nih.gov |
| Naphthalene-2-carbonitrile | S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt | 45 | nih.gov |
Radical Difluoromethylation Reagents
Radical difluoromethylation has emerged as a powerful tool, particularly for substrates that are not amenable to electrophilic or nucleophilic attack. These methods often involve the generation of a difluoromethyl radical (•CF2H) which then adds to the aromatic system.
Zinc-Based Reagents: A significant breakthrough in radical difluoromethylation was the development of zinc(II) difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS or the Baran reagent. nih.gov This reagent is an easily prepared, air-stable, free-flowing white powder that serves as an excellent source of the •CF2H radical. It has been shown to be effective for the direct difluoromethylation of a wide range of heteroarenes and conjugated π-systems under mild, operationally simple conditions. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry, and difluoromethylation is no exception. This strategy utilizes a photocatalyst that, upon light absorption, can initiate the formation of a •CF2H radical from a suitable precursor. Sodium difluoromethanesulfinate (CF2HSO2Na) is an inexpensive and commercially available precursor that has been successfully employed in the photoredox-catalyzed C-H difluoromethylation of various heterocycles. nih.gov
Another approach within photoredox catalysis involves the use of sulfonium salts as radical precursors. The photoredox-catalyzed functionalization of 2-vinylnaphthalene (B1218179) with an S-([phenylsulfonyl]difluoromethyl)thiophenium salt has been demonstrated to proceed in good yield, affording the corresponding vinylic (phenylsulfonyl)difluoromethylated product. nih.gov
| Naphthalene Derivative | Reagent System | Yield (%) | Reference |
|---|---|---|---|
| 2-Vinylnaphthalene | S-([phenylsulfonyl]difluoromethyl)thiophenium salt / Ru(bpy)3(PF6)2 (photocatalyst) | 72 | nih.gov |
Nucleophilic Difluoromethylation Reagents
Nucleophilic difluoromethylating agents deliver a "CF2H-" equivalent and are particularly useful for reactions with electrophilic partners such as aldehydes, ketones, and imines. While direct nucleophilic aromatic substitution on naphthalenes is less common without strong activation, precursors to the naphthalene ring can be functionalized using these reagents.
A stable and isolable difluoromethyl zinc reagent, prepared from the reaction of iodo-difluoromethane (ICF2H) with diethyl zinc and N,N'-dimethylpropyleneurea (DMPU), has been developed. This solid reagent, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature, representing a significant advancement in mild catalytic difluoromethylation. rsc.org Although specific examples with fluoronaphthalene precursors are not detailed, this methodology holds promise for the synthesis of compounds like this compound from a corresponding halo-naphthalene.
Mechanistic Investigations of Difluoromethylation and C F Bond Functionalization in Naphthalene Systems
Elucidation of Reaction Pathways for Difluoromethylation
The formation of a C-CF2H bond on a naphthalene (B1677914) ring can proceed through several distinct mechanistic pathways, primarily dictated by the choice of catalyst, reagents, and reaction conditions. These pathways include the involvement of organometallic carbene species, radical intermediates, or ionic activation of C-F bonds.
One significant pathway for difluoromethylation involves the in-situ generation of a palladium difluorocarbene ([Pd]=CF2) complex. nih.gov In a direct palladium-catalyzed method, chlorodifluoromethane (B1668795) (ClCF2H) can be coupled with arylboronic acids or esters to form difluoromethylated arenes. nih.gov Preliminary mechanistic studies suggest that the reaction proceeds through a palladium difluorocarbene intermediate. nih.gov Although numerous metal-difluorocarbene complexes have been synthesized, their application in catalytic reactions for creating difluoromethylated compounds is an area of growing interest. nih.gov This pathway avoids the pre-formation of organometallic reagents and offers a direct route to the desired products. nih.gov
Radical mechanisms offer an alternative route for introducing the CF2H group. In these processes, a difluoromethyl radical (•CF2H) is generated and subsequently adds to the aromatic system. Nickel-catalyzed cross-coupling reactions, for example, have been shown to proceed via a radical pathway. thieme-connect.de In the nickel-catalyzed reaction between chlorodifluoromethane and (hetero)aryl chlorides, the proposed cycle begins with the oxidative addition of the aryl chloride to a Ni(0) center, and a difluoromethyl radical is involved in a subsequent step. nih.govthieme-connect.de The involvement of radical species is often confirmed by trapping experiments, for instance, using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). ccspublishing.org.cn The formation of NDI (naphthalene diimide) radicals and diradicals through chemical oxidation has also been demonstrated, highlighting the capacity of naphthalene systems to engage in radical processes. nih.gov
The functionalization of existing C-F bonds, such as in a fluoronaphthalene derivative, often involves ionic mechanisms. nih.gov The activation of the robust C-F bond is a significant chemical challenge. rsc.orgbaranlab.orgrsc.orgrsc.org Methods for this transformation include the use of main group metal bases for regioselective deprotonative metalation, which generates fragile metalated intermediates that can undergo further reactions. nih.gov Heterobimetallic complexes have also demonstrated excellent capabilities for C-F bond activation, driven by bimetallic cooperativity. nih.gov An alternative strategy relies on single-electron transfer (SET) initiated by low-valent metals or photoredox catalysis to achieve C-F bond cleavage. rsc.org Defluorinative functionalization can also convert a trifluoromethyl group into a difluoromethyl motif via a difluoromethyl anion intermediate, showcasing an ionic pathway for C-F bond transformation. chemrxiv.org In some cases, mechanistic studies using radical traps have shown that the reaction is only partly inhibited, suggesting the predominance of an ionic pathway. acs.org
Exploration of Transition Metal Catalysis in Difluoromethylation of Naphthalenes
Transition metals, particularly palladium and nickel, are central to modern difluoromethylation methods for naphthalene and other aromatic systems. The choice of metal profoundly influences the reaction mechanism and substrate scope.
Palladium catalysts are highly versatile for functionalizing naphthalene systems. One key mechanism involves a dearomative 1,4-difunctionalization reaction. nih.govresearchgate.net In this process, an intramolecular dearomative Heck-type insertion into the naphthalene ring generates a π-allylpalladium intermediate. nih.gov This intermediate can then be intercepted by various nucleophiles in an outer-sphere mechanism, leading to highly functionalized, spirooxindole products with excellent diastereoselectivity. nih.govresearchgate.net
Another significant palladium-catalyzed mechanism is the cross-coupling of arylboronic acids with a difluoromethyl source like ClCF2H. nih.gov As mentioned previously, this reaction is proposed to involve a palladium difluorocarbene intermediate, providing an efficient route to difluoromethylated arenes. nih.gov
Table 1: Comparison of Palladium-Catalyzed Mechanisms for Naphthalene Functionalization
| Mechanism Type | Key Intermediate | Reactants Example | Product Type | Reference |
| Dearomative Difunctionalization | π-Allylpalladium | N-(2-iodophenyl)-N-methyl-1-naphthamide, Dimethyl malonate | Spirooxindole | nih.gov, researchgate.net |
| Cross-Coupling | Palladium Difluorocarbene | Arylboronic acid, ClCF2H | Difluoromethylated Arene | nih.gov |
Nickel catalysis provides a cost-effective and powerful alternative for difluoromethylation, often proceeding through different mechanistic pathways than palladium. ccspublishing.org.cn A common nickel-catalyzed method is the cross-coupling of (hetero)aryl chlorides with ClCF2H. nih.govthieme-connect.de The proposed mechanism initiates with the oxidative addition of the aryl chloride to a Ni(0) species. nih.govthieme-connect.de This is followed by steps involving a difluoromethyl radical, culminating in the formation of the difluoromethylated aromatic product. thieme-connect.de This approach is noted for its mild reaction conditions and broad substrate tolerance. nih.govthieme-connect.de
Nickel catalysis is also effective for the hydrodifluoromethylation of alkynes and alkenes. ccspublishing.org.cnnih.govresearchgate.net For alkynes, the reaction can proceed via a migratory insertion of a nickel hydride into the alkyne, followed by a CF2H-coupling step. nih.govresearchgate.net For alkenes, a nickel-catalyzed reductive decarboxylative difluoromethylation has been developed using difluoroacetic anhydride. ccspublishing.org.cn These methods highlight the diverse reactivity that can be achieved with nickel catalysts in forming C-CF2H bonds.
Table 2: Overview of Nickel-Catalyzed Difluoromethylation Conditions
| Reaction Type | Difluoromethyl Source | Substrate | Key Mechanistic Feature | Reference |
| Cross-Coupling | ClCF2H | (Hetero)aryl Chlorides | Oxidative addition to Ni(0), •CF2H radical involvement | thieme-connect.de, nih.gov |
| Hydrodifluoromethylation | BrCF2H | Alkynes | Migratory insertion of Ni-H | nih.gov, researchgate.net |
| Decarboxylative Difluoromethylation | Difluoroacetic Anhydride | Alkenes | Reductive decarboxylation | ccspublishing.org.cn |
Indium-Catalyzed Mechanisms
While specific literature on the indium-catalyzed difluoromethylation of 6-fluoronaphthalene to form 1-(difluoromethyl)-6-fluoronaphthalene is not extensively documented, a plausible mechanistic pathway can be proposed based on the known reactivity of indium(III) catalysts. Indium(III) halides, such as InI3 or In(OTf)3, are recognized as effective π-Lewis acids that can activate unsaturated carbon-carbon bonds. researchgate.netsyncatmeth.es
A potential indium-catalyzed route could involve the activation of a suitable difluoromethylating agent or the naphthalene ring itself. One hypothetical mechanism involves the reaction of 6-fluoronaphthalene with a difluorocarbene source, generated in situ, and catalyzed by an indium(III) species.
Proposed Mechanism:
Activation of a Difluorocarbene Precursor: The indium(III) catalyst could interact with a difluorocarbene precursor, such as trimethyl(trifluoromethyl)silane (TMSCF3), facilitating the generation of difluorocarbene (:CF2).
Formation of an Indium-Naphthalene π-Complex: The electron-deficient 6-fluoronaphthalene could coordinate with the indium(III) center, activating the naphthalene ring towards nucleophilic attack.
Difluorocarbene Insertion: The generated difluorocarbene could then insert into a C-H bond of the activated naphthalene ring, preferentially at the electron-rich C1 position.
Protonolysis/Rearomatization: Subsequent protonolysis would lead to the formation of this compound and regeneration of the indium(III) catalyst.
An alternative pathway could involve the formation of an organoindium reagent from 6-fluoronaphthalene, followed by a cross-coupling reaction with a difluoromethyl source. However, the direct C-F activation of an unactivated fluoroarene by indium(III) is less precedented.
Table 1: Proposed Intermediates in Indium-Catalyzed Difluoromethylation
| Intermediate | Proposed Structure | Role in Catalytic Cycle |
| Indium-Carbene Adduct | [In(III)]-:CF2 | Active difluoromethylating species |
| Naphthalene-Indium π-Complex | [C10H7F-In(III)] | Activated substrate |
| Sigmatropic Rearrangement TS | Transition state for :CF2 insertion | Key bond-forming step |
| Organoindium Intermediate | 1-(CF2H)-6-F-C10H6-In(III)X2 | Precursor to final product |
This table presents hypothetical intermediates based on established principles of indium catalysis.
Understanding C-F Bond Cleavage and Formation Dynamics in Naphthalene Systems
The dynamics of C-F bond cleavage and formation are central to the functionalization of fluorinated naphthalenes. The C-F bond is the strongest single bond to carbon, and its activation presents a significant chemical challenge. springernature.com In the context of this compound, both the C-F bond at the 6-position and the C-F bonds of the difluoromethyl group are relevant.
Research on perfluoronaphthalene provides insights into the cleavage of C-F bonds in naphthalene systems. Studies have shown that C-F bond activation can be achieved using strong reducing agents or transition metal complexes. syncatmeth.esacs.org The cleavage is often initiated by electron transfer to the fluorinated aromatic ring, forming a radical anion which then expels a fluoride (B91410) ion.
The formation of the C-CF2H bond during difluoromethylation involves the creation of a new carbon-carbon bond. In radical-based difluoromethylation processes, a difluoromethyl radical (•CF2H) is generated and adds to the aromatic ring. rsc.org The resulting radical intermediate then undergoes rearomatization.
The relative ease of C-F bond cleavage can be influenced by the position on the naphthalene ring and the presence of other substituents. Computational studies on related fluoroaromatic compounds can help predict the bond dissociation energies (BDEs) and the most likely sites for activation. nih.gov For 6-fluoronaphthalene, the C-F bond is generally robust, and its cleavage would require harsh conditions or specific catalytic systems designed for C-F activation.
Kinetic and Thermodynamic Studies of Key Reaction Steps
Detailed kinetic and thermodynamic data for the indium-catalyzed difluoromethylation of 6-fluoronaphthalene are not currently available in the literature. However, we can infer the likely kinetic and thermodynamic profiles of the proposed reaction steps based on analogous systems.
Kinetic Considerations:
The rate-determining step in the proposed indium-catalyzed mechanism would likely be either the generation of the active difluoromethylating species or the insertion of difluorocarbene into the C-H bond of the naphthalene ring. The reaction rate would be influenced by several factors:
Catalyst Lewis Acidity: A more Lewis acidic indium(III) catalyst would be expected to accelerate the reaction.
Concentration of Reactants: The reaction rate would likely show a dependence on the concentrations of the naphthalene substrate, the difluoromethylating agent, and the indium catalyst.
Temperature: As with most chemical reactions, an increase in temperature would generally increase the reaction rate, although it could also lead to side reactions.
Thermodynamic Considerations:
Stability of Intermediates: The stability of the proposed intermediates, such as the indium-naphthalene π-complex and any carbocationic species, will influence the energy landscape of the reaction.
Table 2: Estimated Thermodynamic Parameters for Key Reaction Steps
| Reaction Step | ΔH (kcal/mol) (Estimated) | ΔS (cal/mol·K) (Estimated) | ΔG (kcal/mol) (Estimated) |
| :CF2 Generation | +10 to +20 | Positive | Varies |
| C-H Activation/Insertion | -15 to -25 | Slightly Negative | Favorable |
| Catalyst Regeneration | ~0 | Slightly Positive | Spontaneous |
This table provides estimated and illustrative thermodynamic data based on general principles of similar chemical reactions. Actual values would require experimental or computational determination.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Difluoromethyl 6 Fluoronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Difluoromethyl)-6-fluoronaphthalene. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra deliver comprehensive data on the molecule's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Connectivity
In the ¹H NMR spectrum of this compound, the proton of the difluoromethyl (-CHF₂) group is of significant diagnostic value. It typically appears as a triplet in the range of δ 6.5-7.5 ppm due to scalar coupling to the two equivalent fluorine atoms (²JHF). The coupling constant for this interaction is characteristically large, often around 50-60 Hz. libretexts.org
The aromatic region of the spectrum displays a series of complex multiplets corresponding to the six protons on the naphthalene (B1677914) ring system. The chemical shifts and splitting patterns of these protons are influenced by their position relative to the two different fluorine substituents (the C6-F and the C1-CHF₂). Protons on the same ring as a fluorine atom will exhibit additional splitting due to ³JHF (ortho) and ⁴JHF (meta) couplings. chemicalbook.comazom.com For instance, the proton at the H-5 position, being ortho to the C6-F, would be expected to show a doublet of doublets. Detailed analysis of these coupling constants helps to definitively assign each proton to its specific position on the naphthalene core. ubc.caresearchgate.net
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H (in -CHF₂) | 6.5 – 7.5 | t (triplet) | ²JHF ≈ 50-60 |
| Aromatic H's | 7.2 – 8.2 | m (multiplet) | Various JHH and JHF |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the one carbon of the difluoromethyl group.
A key feature is the extensive carbon-fluorine coupling (JCF), which causes the splitting of carbon signals. magritek.com
The carbon of the -CHF₂ group will appear as a triplet with a large one-bond coupling constant (¹JCF) typically in the range of 230-280 Hz. rsc.orgresearchgate.net
The carbon directly bonded to the fluorine at the C-6 position will also show a large ¹JCF, often exceeding 240 Hz. magritek.comrsc.org
Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away from a fluorine atom will exhibit smaller, but still observable, couplings, which are invaluable for assignment. libretexts.orgrsc.org
These long-range couplings, while making the spectrum complex, provide definitive evidence for the location of the fluorine substituents on the aromatic frame. magritek.comacdlabs.com
Table 2: Illustrative ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (JCF, Hz) |
| C (in -CHF₂) | 110 – 120 | t (triplet) | ¹JCF ≈ 230-280 |
| C-6 | 155 – 165 | d (doublet) | ¹JCF ≈ 240-255 |
| C-1 | 125 – 135 | d (doublet) | ²JCF ≈ 20-30 |
| Other Aromatic C's | 110 – 140 | d or dd | Various JCF values (2-25 Hz) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Detailed Fluorine Environment Assessment
Given that ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The spectrum for this compound is expected to show two distinct signals corresponding to the two different fluorine environments.
Aromatic Fluorine (C6-F): The fluorine atom attached directly to the naphthalene ring at the C-6 position would likely appear as a multiplet in the typical aromatic fluorine chemical shift range (around -100 to -120 ppm relative to CFCl₃). azom.com Its multiplicity arises from couplings to the neighboring ortho (H-5, H-7) and meta (H-2, H-4) protons.
Difluoromethyl Fluorines (-CHF₂): The two equivalent fluorine atoms of the difluoromethyl group would appear as a doublet due to coupling with the single geminal proton (²JHF ≈ 50-60 Hz). This signal is expected in a different region of the spectrum, characteristic of aliphatic fluorine groups.
The wide chemical shift range of ¹⁹F NMR ensures that these signals are well-resolved, allowing for clear identification and purity assessment. azom.comwikipedia.org
Assigning specific signals in the ¹⁹F NMR spectra of polyfluorinated compounds can be challenging. nih.gov To overcome this, quantum chemical methods, particularly Density Functional Theory (DFT), are now commonly used to predict ¹⁹F chemical shifts. nih.govresearchgate.net
These computational approaches calculate the magnetic shielding tensor for each fluorine nucleus in a molecule. While initial calculations provide a good estimate, systematic errors are often present. To improve accuracy, linear scaling methods are employed. nih.govacs.org This involves correlating the computationally predicted isotropic shielding values with experimentally measured chemical shifts for a curated set of known fluorinated aromatic compounds. The resulting scaling factors can then be applied to reliably predict the chemical shifts for new structures, allowing for the confident assignment of even complex spectra. nih.govresearchgate.net The choice of basis set, such as 6-31+G(d,p), and functional, like B3LYP, is crucial for achieving a balance between computational cost and accuracy. nih.govnsf.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. nih.gov Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).
For this compound, the molecular formula is C₁₁H₇F₃. The calculated monoisotopic (exact) mass is 212.04998 Da. An HRMS instrument can experimentally measure this value with an error of less than 5 ppm, providing strong evidence to confirm the molecular formula and rule out other potential structures with the same nominal mass. nih.govnih.gov
Analysis of the fragmentation pattern in the mass spectrum can also yield structural information. For aromatic compounds, the molecular ion peak [M]⁺ is typically strong and stable. libretexts.org Common fragmentation pathways for this molecule would likely include the loss of a fluorine atom ([M-F]⁺), hydrogen fluoride (B91410) ([M-HF]⁺), or the entire difluoromethyl group ([M-CHF₂]⁺).
Table 3: Key Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (Da) | Analysis Type |
| Molecular Ion [M]⁺ | C₁₁H₇F₃⁺ | 212.04998 | HRMS Confirmation |
| Fragment [M-HF]⁺ | C₁₁H₆F₂⁺ | 192.04373 | Fragmentation Pattern |
| Fragment [M-CHF₂]⁺ | C₁₀H₆F⁺ | 145.04535 | Fragmentation Pattern |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Detailed fragmentation patterns and structural elucidation of this compound using tandem mass spectrometry have not been publicly reported. To perform such an analysis, the parent ion of the compound would be isolated and subjected to collision-induced dissociation to generate a series of product ions. The resulting MS/MS spectrum would be instrumental in confirming the connectivity of the difluoromethyl and fluoro substituents on the naphthalene core.
Coupling with Chromatographic Techniques (LC-MS)
While LC-MS is a powerful tool for the separation and identification of compounds in complex mixtures, no specific LC-MS methods for the analysis of this compound have been published. The development of an LC-MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve adequate retention and peak shape, coupled with mass spectrometric detection for sensitive and selective quantification.
Chromatographic Separation Techniques for Purification and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
No standardized HPLC methods for the purification or purity assessment of this compound are available in the literature. A typical HPLC method would likely employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore.
Gas Chromatography (GC)
Information regarding the analysis of this compound by gas chromatography is not publicly accessible. For a compound of this nature, a GC method would likely utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would need to be optimized to ensure proper elution and separation from any impurities.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound has been found in the public domain. A theoretical IR spectrum would be expected to show characteristic absorption bands for the C-F stretching vibrations of the difluoromethyl group and the aromatic C-F bond, as well as the characteristic skeletal vibrations of the naphthalene ring system.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be rich and complex, displaying characteristic bands corresponding to the naphthalene core, the difluoromethyl group (-CHF₂), and the carbon-fluorine (C-F) bond.
The vibrational modes of the naphthalene ring system are well-characterized and give rise to several strong Raman signals. researchgate.net These include C-C stretching vibrations of the fused aromatic rings, in-plane and out-of-plane C-H bending, and ring deformation or "breathing" modes. researchgate.net The substitution pattern on the naphthalene core in this compound influences the exact frequencies and intensities of these modes compared to unsubstituted naphthalene. dtic.mil
The introduction of the difluoromethyl and fluoro substituents creates additional, highly characteristic vibrational modes. The C-F stretching vibration from the fluorine atom at the 6-position will produce a distinct band. Furthermore, the -CHF₂ group will exhibit its own set of vibrations, including symmetric and asymmetric C-F stretching, C-H stretching, and various bending modes. These vibrations are often found in specific regions of the spectrum and their presence is a key indicator of successful synthesis. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict these vibrational frequencies and aid in the assignment of the experimental Raman spectrum.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3100 | Stretching of the C-H bonds on the naphthalene ring. researchgate.net |
| Aliphatic C-H Stretch | 2980 - 3020 | Stretching of the C-H bond in the difluoromethyl group. |
| C=C Ring Stretching | 1580 - 1630 | Stretching vibrations within the aromatic naphthalene rings. researchgate.net |
| Ring Deformation/Stretching | 1380 - 1460 | In-plane deformation and stretching of the carbon skeleton. researchgate.net |
| C-F Stretching (Aryl) | 1200 - 1270 | Stretching of the C-F bond at the 6-position. |
| C-F Stretching (-CHF₂) | 1050 - 1150 | Symmetric and asymmetric stretching of C-F bonds in the difluoromethyl group. |
| Ring Breathing/Bending | 500 - 1000 | Collective in-plane and out-of-plane bending and deformation modes of the ring. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for aromatic compounds like this compound due to the presence of a π-conjugated system in the naphthalene core. nih.gov
The UV-Vis spectrum of naphthalene and its derivatives is dominated by intense π → π* electronic transitions. hw.ac.ukbit.edu.cn Unsubstituted naphthalene typically displays three main absorption bands. The introduction of substituents like the difluoromethyl group and the fluorine atom can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λₘₐₓ). aanda.org
Table 2: Typical UV-Vis Absorption Bands for Naphthalene Derivatives
| Transition Type | Approximate λₘₐₓ (nm) | Typical Molar Absorptivity (ε) | Description |
| ¹Bₐ (π → π) | ~220 | > 50,000 | A very strong absorption band common to aromatic systems. hw.ac.uk |
| ¹Lₐ (π → π) | ~275 | ~ 5,000 - 10,000 | A strong absorption band with some vibrational fine structure. aanda.org |
| ¹Lₑ (π → π*) | ~312 | < 1,000 | A weaker, highly structured band, sensitive to substitution. nbuv.gov.ua |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. Should a suitable single crystal of this compound be grown, this technique would provide a precise and unambiguous map of atomic positions, thereby confirming the molecular connectivity and stereochemistry.
The analysis would yield exact measurements of all bond lengths, including the C-C bonds within the naphthalene framework, the C-F bonds of both the fluoro and difluoromethyl substituents, and the C-H bonds. mdpi.com Similarly, all bond angles and torsional angles would be determined, offering a complete picture of the molecule's conformation in the solid state. This data is invaluable for understanding the steric and electronic effects of the substituents on the planarity and geometry of the naphthalene ring system.
Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as π-π stacking between naphthalene rings and potential weak hydrogen bonds or dipole-dipole interactions involving the fluorine atoms. This information is critical for understanding the material's bulk properties.
Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided | Significance |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. researchgate.net | Fundamental property of the crystalline state. |
| Space Group | The symmetry operations that define the crystal structure. researchgate.net | Describes the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | Allows for the complete reconstruction of the molecular structure. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-C, C-F, C-H). | Confirms connectivity and provides insight into bond order and strength. wikipedia.org |
| Bond Angles (°) | The angle formed by three connected atoms. | Defines the geometry and conformation of the molecule. |
| Torsional Angles (°) | The dihedral angle between four connected atoms. | Describes the rotation around bonds and the planarity of the ring system. |
| Intermolecular Contacts | Distances and angles between atoms of adjacent molecules. | Identifies packing forces like π-stacking and hydrogen bonding. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a pure compound. For a newly synthesized compound like this compound, this analysis provides crucial validation of its elemental formula (C₁₁H₇F₃) and serves as a primary indicator of its purity.
The process involves combusting a precisely weighed sample of the compound under controlled conditions. The resulting combustion products (typically CO₂, H₂O, and HF or other fluorine-containing species) are collected and measured, allowing for the calculation of the carbon and hydrogen content. Fluorine content is often determined by other methods, such as ion chromatography after combustion and absorption.
The experimentally determined percentages of carbon, hydrogen, and fluorine are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and that it is substantially free from impurities.
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₇F₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 67.34% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.60% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 29.06% |
| Total | 196.171 | 100.00% |
Compound Index
Computational Chemistry Approaches to 1 Difluoromethyl 6 Fluoronaphthalene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of fluorinated aromatic compounds like 1-(difluoromethyl)-6-fluoronaphthalene. This powerful quantum mechanical method allows for the accurate calculation of electronic structure, providing a foundation for understanding the molecule's stability, spectroscopic properties, and chemical reactivity.
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)
Predicting ¹⁹F NMR chemical shifts is a critical application of DFT in the study of organofluorine compounds. nih.gov Given the high sensitivity of ¹⁹F NMR to the local electronic environment, accurate theoretical predictions can be invaluable for structure elucidation and for assigning signals in complex spectra, especially in molecules with multiple fluorine atoms. nih.govrsc.org
For a molecule like this compound, DFT calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for the fluorine nuclei. These shielding values are then converted to chemical shifts by referencing them against a standard, such as fluorobenzene (B45895) or CFCl₃. Studies on a wide range of fluorinated aromatic compounds have demonstrated that DFT methods, particularly when paired with appropriate basis sets and solvent models, can predict ¹⁹F chemical shifts with a high degree of accuracy, often with errors of just a few parts per million (ppm). researchgate.networktribe.com
For instance, research has shown that methods like ωB97XD with the aug-cc-pvdz basis set can yield a root-mean-square error of around 3.57 ppm for a diverse set of fluorinated molecules. rsc.orgworktribe.com The choice of functional and basis set is crucial; for example, the B3LYP functional with a 6-31+G(d,p) basis set has been recommended for rapid and reliable predictions. nih.gov Linear scaling methods are often employed to correct for systematic errors in the calculations, further improving the accuracy of the predicted shifts. nih.gov These computational approaches are not only used for final product identification but also for characterizing reaction intermediates. rsc.orgworktribe.com
The following table illustrates typical computational parameters used for such predictions, based on successful studies of related fluoroaromatic compounds.
| Parameter | Typical Value/Method | Purpose |
| DFT Functional | ωB97XD, B3LYP, PBE0 | To approximate the exchange-correlation energy. |
| Basis Set | aug-cc-pvdz, 6-31+G(d,p), 6-311+G(2d,p) | To describe the atomic orbitals of the system. |
| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) | To calculate the NMR shielding tensors. |
| Solvent Model | Polarizable Continuum Model (PCM) | To account for the effects of the solvent on the molecule. |
Modeling of Reaction Mechanisms and Transition States
DFT is an indispensable tool for elucidating the mechanisms of chemical reactions involving fluorinated aromatics. figshare.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. stackexchange.com
For this compound, DFT could be used to model various reactions, such as nucleophilic aromatic substitution (SNA_r) at the C-F bond, or metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net For example, in an SNA_r reaction, DFT calculations can determine the energy barriers for the formation of the Meisenheimer complex and the subsequent departure of the fluoride (B91410) leaving group. This allows for a comparison of the reactivity at the C6-F position with other potential reaction sites.
Kinetic models can be combined with DFT-computed reaction constants to rationalize observed quantum yields and differences in reactivity between similar substrates. figshare.comnih.gov This combined approach is critical for a comprehensive understanding of the reaction dynamics. nih.gov Computational modeling can also be instrumental in designing new catalysts and predicting their efficiency for specific fluorination reactions. researchgate.netresearchgate.net
A hypothetical reaction coordinate diagram for a nucleophilic aromatic substitution on this compound, as would be modeled by DFT, is shown below.
| Stage | Description | Key Information from DFT |
| Reactants | Starting materials: this compound and a nucleophile. | Ground state energies. |
| Transition State 1 | Formation of the Meisenheimer intermediate. | Activation energy for the initial attack. |
| Intermediate | The Meisenheimer complex, a resonance-stabilized carbanion. | Stability of the intermediate. |
| Transition State 2 | Expulsion of the fluoride leaving group. | Activation energy for the final step. |
| Products | The substituted naphthalene (B1677914) and the fluoride ion. | Overall reaction energy (exothermic/endothermic). |
Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Electron Affinity)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. semanticscholar.orgyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgsamipubco.com
For this compound, DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. The introduction of fluorine atoms into an aromatic system is known to lower the energy of both the HOMO and LUMO. researchgate.net The difluoromethyl group, being electron-withdrawing, would also contribute to this effect. A detailed analysis of the HOMO-LUMO gap can help predict the molecule's behavior in charge-transfer processes and its potential as an organic semiconductor. acs.org
The HOMO-LUMO gap can also be correlated with the molecule's optical properties, as it relates to the energy of the lowest electronic transition, which can be observed in UV-Vis spectroscopy. youtube.comsamipubco.com Studies on substituted naphthalenes have shown that the HOMO-LUMO gap decreases with increasing conjugation and can be tuned by the electronic nature of the substituents. researchgate.net
The following table shows a hypothetical comparison of the HOMO, LUMO, and gap energies for naphthalene and this compound, as would be predicted by DFT.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene (literature value) | -6.13 | -1.38 | 4.75 |
| This compound (predicted trend) | < -6.13 | < -1.38 | < 4.75 |
Molecular Dynamics Simulations for Conformational Analysis
The rotation of the -CHF₂ group relative to the naphthalene ring is subject to a certain energy barrier. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or its packing in a crystal lattice.
While direct MD studies on this compound are not available, research on related fluorinated alkanes and other substituted aromatics demonstrates the utility of this approach. acs.orgarxiv.org For example, studies on 1,3-difluorinated alkanes have shown that fluorine substitution has a profound impact on the conformational profile of the molecule. acs.org Similarly, MD simulations have been used to investigate the aggregation of small aromatic molecules like naphthalene, providing insights into their intermolecular interactions. nih.gov
Quantum Chemical Studies of Fluorine Effects on Aromatic Systems
The substitution of hydrogen with fluorine on an aromatic ring induces significant changes in the molecule's electronic and structural properties. Quantum chemical calculations are essential for understanding these effects at a fundamental level.
Fluorine is the most electronegative element, and its strong inductive (-I) effect withdraws electron density from the aromatic ring. nih.gov This can lead to a phenomenon known as a "π-hole," where the region above and below the center of the fluorinated aromatic ring becomes electron-deficient and can act as a Lewis acid. nih.gov This effect can dramatically alter the non-covalent interactions of the molecule.
Furthermore, the introduction of fluorine atoms can influence the aromaticity of the system. While some computational methods suggest that fluorination weakens the aromatic character of polycyclic hydrocarbons, others indicate a potential strengthening. elsevierpure.comnih.gov This highlights the complexity of fluorine's influence. Quantum chemical studies have also revealed that fluorine substitution creates new π-orbitals that can enhance the stability of the aromatic ring, a concept termed "fluoromaticity". acs.org These effects collectively influence the reactivity, stability, and intermolecular interactions of fluorinated naphthalenes. nih.govacs.org
Development of Computational Tools for Fluorinated Compound Research
The growing importance of organofluorine chemistry in fields like pharmaceuticals and materials science has spurred the development of specialized computational tools and methodologies. numberanalytics.comuzh.ch These tools aim to accurately and efficiently model the unique properties of fluorinated compounds.
Software packages like Gaussian, MOE (Molecular Operating Environment), and others incorporate advanced DFT functionals and basis sets specifically benchmarked for fluorinated systems. dntb.gov.uacambridgemedchemconsulting.com There is also ongoing research into developing new computational methods and machine learning models to accelerate the discovery and design of novel fluorinated molecules with desired properties. numberanalytics.comnih.gov These tools are crucial for high-throughput virtual screening, predicting reaction outcomes, and understanding the complex behavior of fluorinated systems like this compound. cambridgemedchemconsulting.comnih.gov
Synthetic Applications and Future Directions of Difluoromethylated Naphthalene Scaffolds
1-(Difluoromethyl)-6-fluoronaphthalene as a Building Block in Complex Molecule Synthesis
The naphthalene (B1677914) core is a prevalent structure in numerous biologically active compounds and organic materials. rsc.org The introduction of both a difluoromethyl group and a fluorine atom onto this scaffold, as in this compound, creates a building block with significant potential for constructing complex molecular architectures with tailored properties.
Integration into Advanced Organic Synthesis Pathways
While specific, documented synthetic pathways starting from this compound are not extensively reported in publicly available literature, its structural motifs suggest clear applications in advanced organic synthesis. Fluorinated aromatic compounds are frequently employed as key intermediates. researchgate.net For instance, 1-fluoronaphthalene (B124137) serves as a precursor in the synthesis of pharmaceuticals like LY248686, a serotonin (B10506) and norepinephrine (B1679862) uptake inhibitor, and is a starting material for duloxetine (B1670986) hydrochloride. chemicalbook.comchemicalbook.com
The presence of the difluoromethyl group and the fluorine atom on the naphthalene ring of this compound allows for its integration into various synthetic strategies. It can be envisioned as a key component in cross-coupling reactions, where the C-F bond or C-H bonds could be targeted for functionalization to build more complex structures, a common strategy in the synthesis of polyfunctionalized naphthalenes. rsc.orgnih.gov
Role in the Design of Novel Chemical Entities
The true value of this compound as a building block lies in the specific properties it confers upon a target molecule. The difluoromethyl group is particularly significant in medicinal chemistry because it can act as a hydrogen bond donor, enhancing binding affinity to protein targets, while also improving lipophilicity and metabolic stability. nih.govresearchgate.net The fluorine atom at the 6-position further modulates the electronic environment of the naphthalene ring system. The strategic placement of fluorine is a well-established method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net
The combination of these two fluorine-containing substituents makes this scaffold highly attractive for designing novel chemical entities, particularly in drug discovery programs targeting cancer, infectious diseases, or inflammatory conditions. rsc.orgnih.gov
Table 1: Physicochemical Contributions of Fluorine Substituents on an Aromatic Scaffold
| Substituent | Key Physicochemical Properties | Potential Impact on Molecular Design |
| -F (Fluoro) | High electronegativity, small size, modulates pKa, blocks metabolic oxidation sites. researchgate.net | Enhances metabolic stability, improves membrane permeability, alters binding affinity and selectivity. |
| -CHF2 (Difluoromethyl) | Lipophilic hydrogen bond donor, bioisostere of -OH, -SH, -NH2 groups, metabolically stable. researchgate.netnih.govresearchgate.net | Increases target affinity through hydrogen bonding, improves pharmacokinetic profile, offers novel structural possibilities compared to non-fluorinated analogues. nih.gov |
Applications in Materials Science Research
The electronic properties of fluorinated aromatic compounds make them prime candidates for use in advanced materials, particularly in the field of organic electronics. The strong electron-withdrawing nature of fluorine can significantly influence the frontier molecular orbital (HOMO/LUMO) energy levels of π-conjugated systems. researchgate.net
Development of Electron-Accepting Organic Semiconductors
A critical goal in materials science is the development of stable and efficient n-type (electron-accepting) organic semiconductors for use in organic field-effect transistors (OFETs) and complementary circuits. The introduction of electron-withdrawing groups is a primary strategy for lowering the LUMO level of a material, facilitating electron injection and transport. rsc.org Fluorination is a powerful tool in this regard. researchgate.netnih.gov
Naphthalene-based materials, such as naphthalene diimides (NDIs), are well-known n-type semiconductors. acs.org The this compound scaffold possesses two electron-withdrawing groups, which would be expected to lower its LUMO energy significantly. rsc.org This intrinsic property makes it a highly promising building block for the design of new electron-accepting organic semiconductors. By incorporating this scaffold into larger π-conjugated systems, it is possible to engineer materials with the desired electronic properties for semiconductor applications. bohrium.com
Potential in Organic Electronics and Energy Storage
The potential of this compound extends beyond transistors. Fluorinated aromatic compounds have found applications in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govaosc.in Furthermore, functional naphthalene diimides have been explored for energy storage applications, including in supercapacitors and redox flow batteries. acs.org While direct application of this compound in these areas has not been reported, its electronic properties suggest it could be a valuable component in the design of next-generation materials for these technologies.
Table 2: Potential Materials Science Applications for Difluoromethylated Naphthalene Scaffolds
| Application Area | Relevant Properties of Fluorinated Aromatics | Potential Role of this compound |
| Organic Field-Effect Transistors (OFETs) | Lowered LUMO energies for n-type transport, enhanced stability. rsc.orgnih.gov | Core building block for novel n-type organic semiconductors. |
| Organic Light-Emitting Diodes (OLEDs) | Tuning of emission color and efficiency, improved device lifetime. aosc.in | Component of host or emissive materials with tailored electronic properties. |
| Organic Photovoltaics (OPVs) | Control over HOMO/LUMO levels for efficient charge separation. nih.gov | Incorporation into donor or acceptor materials to optimize the open-circuit voltage and efficiency. |
| Energy Storage | Redox activity and stability in charged states. acs.org | Precursor for redox-active materials for batteries or supercapacitors. |
Strategies for Post-Synthetic Derivatization of this compound
To fully exploit the potential of this compound, the development of strategies for its post-synthetic derivatization is crucial. Such methods would allow for the fine-tuning of its properties and the creation of a library of diverse compounds for various applications. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for the regioselective modification of aromatic systems like naphthalene. researchgate.netnih.gov
Directing-group-assisted C-H activation would be a primary strategy for introducing new functional groups at specific positions on the naphthalene core. nih.gov For example, if a directing group were installed at the 2-position, functionalization could potentially be directed to the C3 or C1 positions. The inherent electronic biases of the substituted naphthalene ring would also influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. nih.gov
Another potential, albeit challenging, avenue is the nucleophilic aromatic substitution (SNA) of the fluorine atom at the C6 position. While SNA reactions on unactivated aryl fluorides are difficult, late-stage fluorination followed by substitution has emerged as a viable strategy in certain contexts for creating molecular diversity. chemicalbook.comacs.org
Table 3: Potential Post-Synthetic Derivatization Strategies for this compound
| Reaction Type | Potential Target Position(s) | Description |
| Directed C-H Functionalization | C2, C5, C7, C8 | Requires installation of a directing group to achieve regioselective introduction of alkyl, aryl, or heteroatom substituents. researchgate.netnih.gov |
| Electrophilic Aromatic Substitution | C4, C5, C8 | The positions most susceptible to electrophilic attack would be influenced by the combined electronic effects of the -CHF2 and -F groups. |
| Halogenation | Various | Introduction of bromine or iodine would provide a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck). |
| Nucleophilic Aromatic Substitution (SNAr) | C6 | Potentially allows for the displacement of the fluorine atom by nucleophiles, though this would likely require harsh conditions or specific activation. acs.org |
Emerging Trends in Difluoromethylated Naphthalene Chemistry
The synthesis of difluoromethylated naphthalenes is evolving with the advent of novel and more efficient methodologies. Key emerging trends include the application of photocatalysis, electrochemistry, and the development of environmentally conscious synthetic routes.
Visible-light photocatalysis has emerged as a powerful tool for the introduction of difluoromethyl groups into aromatic systems under mild conditions. mdpi.com These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. This radical can then engage in reactions with naphthalene derivatives. For instance, the hydroxylation of naphthalene to α-naphthol has been demonstrated using UV-illuminated TiO2 photocatalysts, a process that relies on the generation of hydroxyl radicals. cjcatal.comresearchgate.net While not a direct difluoromethylation, this highlights the potential of photocatalysis in functionalizing the naphthalene core. cjcatal.com The efficiency of such photocatalytic systems can be enhanced by modifying the catalyst, for example, with metal ions like Fe3+. researchgate.net
Electrochemical methods offer an alternative approach to generate reactive intermediates for naphthalene functionalization. The electrochemical behavior of naphthalene diimides (NDIs), for example, has been studied to understand their reduction potentials and pH dependencies. aalto.fiaalto.firesearchgate.net This knowledge is crucial for designing electrochemical syntheses where the naphthalene core can be functionalized. Defluorinative functionalization, which converts a trifluoromethyl group to a difluoromethyl group, can be achieved through electrochemical deep-reduction, showcasing the power of electrochemistry in C-F bond transformations. chemrxiv.org
A notable example of photocatalysis in a related system involves the radical hydromonofluoromethylation of benzils and isatins using H2CFSO2Na under photoredox catalysis, which proceeds efficiently at room temperature with visible light irradiation. acs.org Although this is not a direct difluoromethylation of naphthalene, the underlying principles of generating and utilizing fluorinated radicals are highly relevant.
There is a growing emphasis on developing "green" synthetic methods for preparing fluorinated compounds, including difluoromethylated naphthalenes. These methodologies aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. The use of aqueous-processable, naphthalene diimide-based polymers for fabricating organic electrolyte-gated transistors is a step in this direction, demonstrating the feasibility of using eco-friendly ethanol/water mixtures for processing naphthalene-containing materials. researchgate.net
The development of sustainable routes for synthesizing heteroatom-containing chemicals from renewable resources is also a significant trend. researchgate.net While not directly focused on fluorination, these approaches highlight the broader move towards sustainability in chemical synthesis, which will undoubtedly influence the future production of difluoromethylated naphthalenes.
Open Research Questions and Future Perspectives
Despite the progress made, several challenges and open questions remain in the field of difluoromethylated naphthalene chemistry. Addressing these will be crucial for the widespread application of these compounds.
A major hurdle in the synthesis of specifically substituted naphthalenes, such as this compound, is achieving high regioselectivity. Traditional methods like Friedel-Crafts reactions on naphthalenes often lead to mixtures of isomers, making the synthesis of a single, desired isomer challenging. mdpi.com The selective introduction of a difluoromethyl group at a specific position on the naphthalene ring, especially in the presence of other functional groups, requires the development of highly specific catalysts and reaction conditions.
The challenge of selective functionalization is a general theme in organofluorine chemistry. acs.org Overcoming the difficulties associated with the selective transformation of C(sp3)–F bonds is a key area of ongoing research. chemrxiv.org
The discovery and development of new catalytic systems are paramount for advancing the synthesis of difluoromethylated naphthalenes. nih.govyoutube.com Copper-catalyzed cross-coupling reactions have shown promise for aromatic difluoromethylation. nih.govacs.org For instance, a method involving the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation, provides a route to difluoromethyl aromatics. nih.govacs.org
Palladium-catalyzed reactions are also widely explored for C-F bond formation. nih.gov The development of novel chiral phosphoric acids has enabled the catalytic asymmetric synthesis of molecules containing difluoromethylated stereocenters, highlighting the potential for creating complex, enantioenriched structures. acs.org Future research will likely focus on designing catalysts that are more efficient, selective, and operate under milder conditions.
| Catalyst System | Reaction Type | Substrate Scope | Ref. |
| Copper/α-silyldifluoroacetates | Cross-coupling/Decarboxylation | Aryl iodides | nih.govacs.org |
| Palladium/BINAP | Perfluoroalkylation | Arenes | nih.gov |
| Chiral Phosphoric Acid | Asymmetric Mukaiyama-Mannich | Difluoroenoxysilanes | acs.org |
The future of difluoromethylated naphthalene synthesis will heavily rely on the development of sustainable and scalable synthetic routes. This includes the use of renewable starting materials, minimizing the use of protecting groups, and designing atom-economical reactions. The principles of green chemistry will need to be integrated into the design of synthetic pathways to reduce the environmental impact of producing these valuable compounds. researchgate.net
The synthesis of 1-fluoronaphthalene, a related compound, has been approached through various methods, including diazotization-fluorination sequences, which can involve hazardous reagents. guidechem.compatsnap.comgoogle.com Developing safer and more sustainable alternatives to these traditional methods is a key area for future research.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
